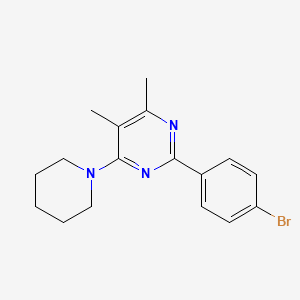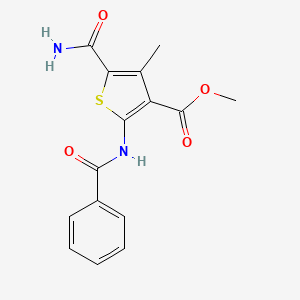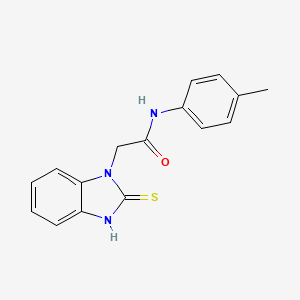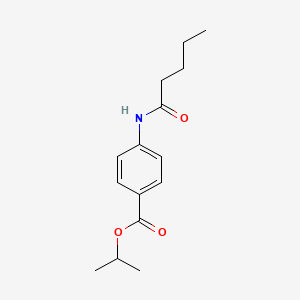
2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole, also known as MMMB, is a benzimidazole derivative that has gained significant attention in the scientific community due to its various biological activities. This compound has been synthesized through different methods and has shown promising results in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole has been shown to modulate the expression of various genes involved in cancer development and progression.
Biochemical and Physiological Effects:
In addition to its anti-cancer activities, 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole has been shown to have other biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which may contribute to its anti-cancer effects. Additionally, 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole is that it has shown promising results in vitro and in vivo studies, indicating its potential as a therapeutic agent. Additionally, the compound is relatively easy to synthesize and purify. However, one limitation of 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole and its potential therapeutic applications. Other areas of interest include the development of 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole derivatives with improved bioactivity and the investigation of the compound's potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole can be synthesized through a multi-step process that involves the reaction of 2-aminomethylbenzimidazole with 3-methyl-1-butanol in the presence of a strong acid catalyst. The reaction mixture is then purified through column chromatography to obtain the desired product. Several modifications to this method have been reported in the literature, including the use of different solvents and catalysts.
Aplicaciones Científicas De Investigación
2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(methoxymethyl)-1-(3-methylbutyl)-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Propiedades
IUPAC Name |
2-(methoxymethyl)-1-(3-methylbutyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)8-9-16-13-7-5-4-6-12(13)15-14(16)10-17-3/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMAXDVSCKKDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-1-(3-methylbutyl)-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)




![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)


![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


